3-(4-Chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Description
3-(4-Chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H28ClN5 and its molecular weight is 409.96. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents. The structure-activity relationship (SAR) analysis provided insights into the compounds' biological activities, suggesting their utility in drug discovery and therapeutic applications (Rahmouni et al., 2016).
In Vitro Antitumor Activity
Further research on pyrazolopyrimidine and pyrazoloquinazoline derivatives revealed dose-dependent cytotoxic activities against liver (HepG-2) and breast (MCF-7) human cancer cells. This study underscores the potential of these compounds in developing new therapeutic agents targeting cancer (El-Naggar et al., 2018).
Antiproliferative and Proapoptotic Agents
Pyrazolopyrimidine derivatives have been identified as potent antiproliferative and proapoptotic agents, particularly effective against A431 and 8701-BC cell lines. Their action mechanism involves inhibiting c-Src phosphorylation, highlighting their potential in cancer therapy (Carraro et al., 2006).
Antimicrobial and Anticancer Agents
Studies on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have demonstrated significant antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, marking them as promising candidates for further pharmaceutical development (Hafez et al., 2016).
Synthesis and Reactivity Studies
Research on the synthesis and reactivity of pyrazolopyrimidines and their derivatives has contributed significantly to the understanding of their chemical properties. These studies provide a foundation for developing novel compounds with potential applications in various fields of medicinal chemistry (Abdallah, 2007).
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5/c1-16-15-21(28-13-11-27(12-14-28)20-5-3-4-6-20)29-23(25-16)22(17(2)26-29)18-7-9-19(24)10-8-18/h7-10,15,20H,3-6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNYUUCTVIMUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCC4)C)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.